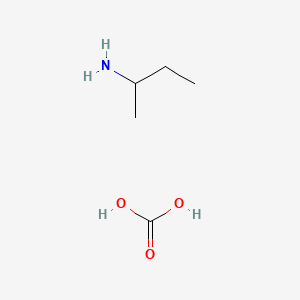![molecular formula H4Ni3O9Si2 B15178590 Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-) CAS No. 12519-85-6](/img/structure/B15178590.png)
Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-) is a heterocyclic organic compound with the molecular formula H4Ni3O9Si2 and a molecular weight of 380.277560 g/mol . This compound is known for its unique structure, which includes nickel, hydroxide, and disilicate components. It is primarily used in experimental and research settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-) typically involves the reaction of nickel salts with silicate sources under controlled conditions. The reaction is carried out in an aqueous medium, where nickel(II) ions react with orthosilicate ions to form the trinickelate complex. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nickel salts and silicate sources. The reaction is conducted in large reactors with precise control over reaction parameters to achieve high yield and purity of the compound.
化学反応の分析
Types of Reactions
Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state nickel complexes.
Substitution: The hydroxide and silicate groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligands such as ammonia, phosphines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state nickel complexes.
Reduction: Lower oxidation state nickel complexes.
Substitution: Nickel complexes with substituted ligands.
科学的研究の応用
Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for the synthesis of other nickel complexes.
Biology: Investigated for its potential use in biological systems due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving nickel deficiency.
Industry: Utilized in the production of advanced materials and as a component in specialized coatings and catalysts.
作用機序
The mechanism of action of Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through coordination bonds, altering their activity and function. The pathways involved include the modulation of redox reactions and the stabilization of reactive intermediates.
類似化合物との比較
Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-) can be compared with other nickel-silicate complexes:
Nickel orthosilicate: Similar structure but lacks the hydroxide component.
Nickel disilicate: Contains two silicate groups but different coordination environment.
Nickel hydroxide: Contains hydroxide but lacks silicate groups.
The uniqueness of Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-) lies in its combination of nickel, hydroxide, and silicate components, which imparts distinct chemical and physical properties.
特性
CAS番号 |
12519-85-6 |
|---|---|
分子式 |
H4Ni3O9Si2 |
分子量 |
380.28 g/mol |
IUPAC名 |
hydron;nickel(2+);hydroxide;disilicate |
InChI |
InChI=1S/3Ni.2O4Si.H2O/c;;;2*1-5(2,3)4;/h;;;;;1H2/q3*+2;2*-4;/p+2 |
InChIキー |
BUISLYBGLXDIMJ-UHFFFAOYSA-P |
正規SMILES |
[H+].[H+].[H+].[OH-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Ni+2].[Ni+2].[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


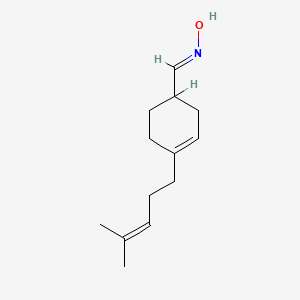
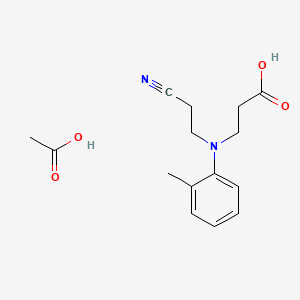

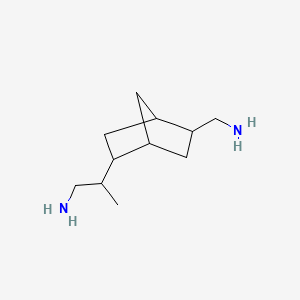

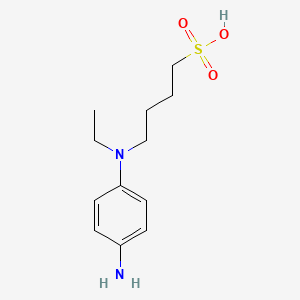
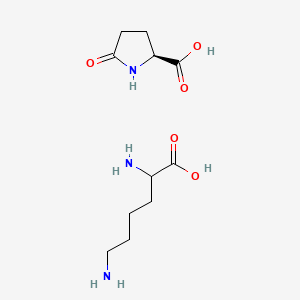
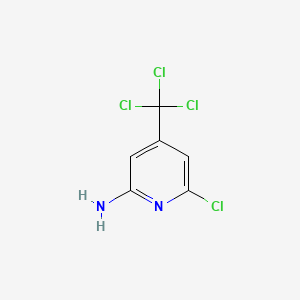

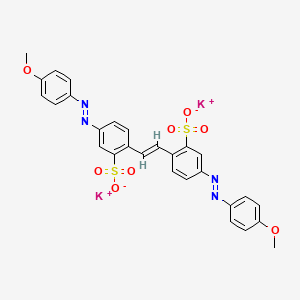
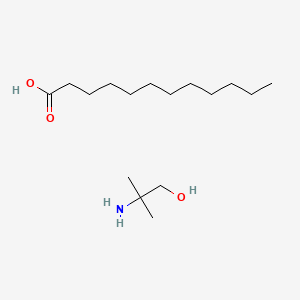
![2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B15178580.png)
